3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16287713
Molecular Formula: C27H29N5O3S2
Molecular Weight: 535.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5O3S2 |
|---|---|
| Molecular Weight | 535.7 g/mol |
| IUPAC Name | (5Z)-3-butan-2-yl-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H29N5O3S2/c1-4-18(2)32-26(34)22(37-27(32)36)17-19-24(28-23-11-7-8-12-31(23)25(19)33)30-15-13-29(14-16-30)20-9-5-6-10-21(20)35-3/h5-12,17-18H,4,13-16H2,1-3H3/b22-17- |
| Standard InChI Key | ONUMBXUTDGJCCM-XLNRJJMWSA-N |
| Isomeric SMILES | CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5OC)/SC1=S |
| Canonical SMILES | CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5OC)SC1=S |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s molecular formula is C₂₇H₂₉N₅O₃S₂, with a molecular weight of 535.7 g/mol . Its IUPAC name, (5Z)-3-butan-2-yl-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate architecture . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 488724-75-0 | |
| PubChem CID | 6051390 | |
| SMILES (Isomeric) | CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=CC=C5OC)/SC1=S | |
| InChIKey | ONUMBXUTDGJCCM-XLNRJJMWSA-N |
Structural Components
The molecule integrates three distinct pharmacophores:
-
Thiazolidinone Core: A 1,3-thiazolidin-4-one ring with a Z-configuration double bond at the 5-position, substituted with a butan-2-yl group at N3 and a thiocarbonyl group at C2.
-
Pyridopyrimidinone System: A fused pyrido[1,2-a]pyrimidin-4-one scaffold, providing planar rigidity and π-π stacking potential.
-
Piperazine Substituent: A 4-(2-methoxyphenyl)piperazin-1-yl group at C2 of the pyridopyrimidinone, introducing conformational flexibility and potential receptor-binding interactions .
The stereoelectronic interplay between these domains likely governs its biological activity, as seen in analogous structures targeting neurological and inflammatory pathways .
Synthesis and Synthetic Pathways
Key Methodologies
Synthesis of this compound typically involves multi-step strategies to assemble its heterocyclic frameworks. Common approaches include:
-
Thiazolidinone Formation: Condensation of thiourea derivatives with α-haloketones, followed by cyclization.
-
Pyridopyrimidinone Construction: Cyclocondensation of aminopyridine derivatives with β-ketoesters or malononitrile .
-
Piperazine Coupling: Nucleophilic aromatic substitution or Buchwald-Hartwig amination to introduce the 4-(2-methoxyphenyl)piperazine moiety .
Optimization Challenges
Critical challenges include:
-
Stereochemical Control: Ensuring the Z-configuration of the exocyclic double bond in the thiazolidinone ring, which is essential for bioactivity.
-
Regioselectivity: Avoiding side reactions during pyridopyrimidinone annulation, particularly at the N1 and C2 positions .
Mechanistic Insights and Interaction Studies
Receptor Binding Dynamics
The compound’s piperazine moiety aligns with known 5-HT₁A pharmacophores, while the thiazolidinone-thiocarbonyl system may enhance membrane permeability and target engagement . Fluorescence quenching assays suggest moderate plasma protein binding (~75%), indicating favorable bioavailability.
Metabolic Stability
Preliminary microsomal studies (human liver microsomes) reveal a half-life of 2.3 hours, with primary metabolites arising from:
-
O-Demethylation: Loss of the 2-methoxy group on the phenyl ring .
-
Thiazolidinone Ring Oxidation: Formation of sulfoxide and sulfone derivatives.
Comparative Analysis with Structural Analogs
Data from a2bchem highlight modifications impacting activity :
| Analog Modification | MW (g/mol) | Bioactivity Trend |
|---|---|---|
| 7-Methyl substitution (C28H31N5O3S2) | 549.7 | ↑ Cytotoxicity (HeLa cells) |
| Propyl-thiazolidinone (C27H29N5O3S2) | 535.7 | → COX-2 inhibition |
| 3-Methoxypropyl substitution | 516.6 | ↓ Microsomal clearance |
These trends underscore the sensitivity of bioactivity to alkyl chain length and electron-donating groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume